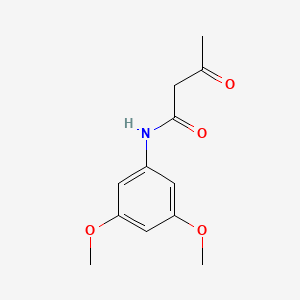

3',5'-DIMETHOXYACETOACETANILIDE, TECH.

Description

Historical Context of Acetoacetanilide (B1666496) Chemistry in Academic Research

The chemistry of acetoacetanilides dates back to the late 19th century, with their initial importance stemming from their use as key intermediates in the synthesis of azo pigments. The fundamental reaction involves the coupling of a diazonium salt with the active methylene (B1212753) group of the acetoacetanilide molecule. This reaction, known as azo coupling, laid the groundwork for the development of a wide array of yellow, orange, and red pigments. Over the decades, academic research has expanded beyond pigment chemistry to explore the rich synthetic utility of acetoacetanilides in various organic transformations.

Structural Significance and Fundamental Reactivity of β-Ketoanilides

Acetoacetanilides belong to the class of β-ketoanilides, characterized by a β-dicarbonyl moiety linked to an aniline (B41778) through an amide bond. This structural arrangement imparts a unique reactivity profile to the molecule. The presence of the electron-withdrawing acetyl and anilide groups renders the α-protons (protons on the carbon flanked by the two carbonyl groups) acidic, making the methylene group a potent nucleophile in its enolate form.

A key feature of β-ketoanilides is their existence as a mixture of keto and enol tautomers in equilibrium. libretexts.orgmasterorganicchemistry.com This keto-enol tautomerism is a fundamental concept in organic chemistry and plays a crucial role in the reactivity of these compounds. libretexts.orglibretexts.org The enol form, with its carbon-carbon double bond and hydroxyl group, is often the reactive species in many transformations. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the anilide ring. masterorganicchemistry.com

The fundamental reactivity of β-ketoanilides is centered around the active methylene group, which can be readily alkylated, acylated, and halogenated. Furthermore, these compounds are versatile precursors for the synthesis of a variety of heterocyclic systems, including pyrazoles, isoxazoles, and pyridines, through condensation and cyclization reactions.

Overview of Academic Research Trajectories for Substituted Acetoacetanilides, with Specific Focus on Dimethoxy Variants

Academic research on substituted acetoacetanilides has largely focused on understanding how different substituents on the aniline ring influence the compound's properties and reactivity. Electron-donating or electron-withdrawing groups can alter the acidity of the α-protons, the position of the keto-enol equilibrium, and the electronic properties of the molecule, thereby affecting its utility in various applications.

Dimethoxy-substituted acetoacetanilides have garnered interest due to the significant electronic influence of the methoxy (B1213986) groups. These electron-donating groups can increase the electron density of the aromatic ring, potentially impacting the compound's reactivity in electrophilic aromatic substitution reactions and modifying the properties of resulting pigments or bioactive molecules. Research in this area often explores the synthesis of novel heterocyclic compounds and the development of new materials with specific optical or electronic properties.

Significance of the 3',5'-Dimethoxy Substitution Pattern in Chemical Research

The 3',5'-dimethoxy substitution pattern on the anilide ring of acetoacetanilide is of particular interest due to the meta-positioning of the two methoxy groups. This substitution pattern leads to a symmetrical molecule where the electronic effects of the methoxy groups are directed towards the ortho and para positions of the aniline ring, but not directly conjugated with the amide nitrogen.

The synthesis of 3',5'-Dimethoxyacetoacetanilide would likely follow the established route for other acetoacetanilides, which involves the reaction of 3,5-dimethoxyaniline (B133145) with a suitable acetoacetylating agent, such as diketene (B1670635) or ethyl acetoacetate.

Table 1: Physicochemical Properties of 3',5'-Dimethoxyacetoacetanilide

| Property | Value |

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 237.099758 g/mol |

| Monoisotopic Mass | 237.099758 g/mol |

| Topological Polar Surface Area | 72.8 Ų |

| Heavy Atom Count | 17 |

Data sourced from PubChem CID 256077 uni.lu

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-3-oxobutanamide |

InChI |

InChI=1S/C12H15NO4/c1-8(14)4-12(15)13-9-5-10(16-2)7-11(6-9)17-3/h5-7H,4H2,1-3H3,(H,13,15) |

InChI Key |

XAALNGBIVYRYEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations Involving 3 ,5 Dimethoxyacetoacetanilide

Exploration of Electrophilic and Nucleophilic Reaction Pathways of the β-Ketoamide Moiety

The β-ketoamide functional group is characterized by two electrophilic centers and two potential nucleophilic sites, rendering it an ambident proelectrophile and pronucleophile nih.gov. This duality allows 3',5'-dimethoxyacetoacetanilide to participate in a wide array of chemical reactions.

Nucleophilic Character: The most prominent nucleophilic reactivity of 3',5'-dimethoxyacetoacetanilide arises from the α-carbon (the methylene (B1212753) group situated between the two carbonyl groups). The acidity of the α-hydrogens facilitates the formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile that can react with various electrophiles. A key example of this reactivity is the Michael addition reaction, where the enolate of a β-keto amide adds to an α,β-unsaturated carbonyl compound. Studies on similar β-keto amides have shown their participation in enantioselective Michael additions to nitroolefins, highlighting the nucleophilic nature of the α-carbon nih.gov.

Electrophilic Character: The carbonyl carbons of the keto and amide groups are electrophilic and susceptible to attack by nucleophiles. The reactivity of these sites can be enhanced by specific activation methods. For instance, the addition of water to a carbonyl group is a classic example of nucleophilic attack on the carbonyl carbon. While the amide carbonyl is generally less reactive than the ketone carbonyl due to resonance delocalization of the nitrogen lone pair, both can serve as electrophilic centers in various transformations.

The following table summarizes the key reactive sites within the β-ketoamide moiety of 3',5'-dimethoxyacetoacetanilide.

| Reactive Site | Character | Type of Reactions | Example |

|---|---|---|---|

| α-Carbon (Methylene group) | Nucleophilic (as enolate) | Alkylation, Acylation, Michael Addition | Reaction with alkyl halides in the presence of a base. |

| Keto Carbonyl Carbon | Electrophilic | Nucleophilic Addition | Condensation with amines or hydrazines. |

| Amide Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution | Hydrolysis under acidic or basic conditions. |

Studies on Keto-Enol Tautomerism and its Influence on Reaction Kinetics and Selectivity

Like other 1,3-dicarbonyl compounds, 3',5'-dimethoxyacetoacetanilide exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is a proton-transfer equilibrium that can be catalyzed by either acid or base masterorganicchemistry.comlibretexts.org. The interconversion involves the movement of an α-hydrogen to the keto oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond masterorganicchemistry.comyoutube.com.

The position of the keto-enol equilibrium is influenced by several factors, including:

Solvent Polarity: The equilibrium is highly dependent on the solvent. Non-polar solvents tend to favor the enol form through the formation of intramolecular hydrogen bonds, while polar solvents can stabilize the keto form. For instance, studies on acetoacetic acid have shown that the enol tautomer ranges from less than 2% in D₂O (a polar solvent) to 49% in CCl₄ (a non-polar solvent) masterorganicchemistry.com.

Substitution: The stability of the enol form is affected by the nature of the substituents.

Conjugation: The enol form can be stabilized by conjugation with adjacent π-systems masterorganicchemistry.comyoutube.com.

Hydrogen Bonding: Intramolecular hydrogen bonding between the enolic hydroxyl group and the amide carbonyl can significantly stabilize the enol tautomer masterorganicchemistry.comyoutube.com.

The keto-enol tautomerism has a profound impact on the reaction kinetics and selectivity of 3',5'-dimethoxyacetoacetanilide. The rate of reactions involving the α-carbon often depends on the rate of enolization. For example, the halogenation of β-ketoamides proceeds through the enol form, and thus the rate of enolization is the rate-determining step. Kinetic studies on the enolisation of acetoacetanilide (B1666496) in an ethanol-water mixture have been conducted by measuring the rate of halogenation rsc.org.

Furthermore, the presence of two tautomers can lead to different reaction products, thereby affecting the selectivity of a reaction. The enol form, with its nucleophilic C=C double bond, reacts with electrophiles at the α-carbon, while the keto form can undergo nucleophilic attack at the carbonyl carbon. The selective formation of one tautomer over the other can be a crucial strategy in directing the outcome of a chemical synthesis frontiersin.org.

| Factor | Influence on Keto-Enol Equilibrium | Effect on Reactivity |

|---|---|---|

| Non-polar Solvents | Favors Enol Form | Enhances reactions proceeding through the enol tautomer. |

| Polar Solvents | Favors Keto Form | Favors reactions at the carbonyl carbon. |

| Acid/Base Catalysis | Increases the rate of interconversion | Accelerates reactions where tautomerization is the rate-limiting step. |

| Intramolecular H-Bonding | Stabilizes Enol Form | Increases the concentration of the more nucleophilic enol tautomer. |

Mechanistic Elucidation of Coupling Reactions (e.g., Diazotization-Coupling) with Substituted Acetoacetanilides

Substituted acetoacetanilides, including 3',5'-dimethoxyacetoacetanilide, are important coupling components in the synthesis of azo compounds, which are widely used as dyes and pigments. The key reaction is an azo coupling, which is an electrophilic aromatic substitution reaction.

The mechanism involves two main stages:

Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) organic-chemistry.org. The resulting diazonium ion (Ar-N₂⁺) is a weak electrophile.

Azo Coupling: The diazonium ion then reacts with a coupling component, which must be an electron-rich species. In the case of 3',5'-dimethoxyacetoacetanilide, the active methylene group is highly activated by the two flanking carbonyl groups. The reaction proceeds via the attack of the diazonium ion on the nucleophilic α-carbon of the acetoacetanilide, typically in its enolate form. This is followed by proton loss to restore aromaticity and form the stable azo compound.

Formation of the diazonium ion from a primary aromatic amine.

Generation of the enolate of 3',5'-dimethoxyacetoacetanilide under basic conditions.

Electrophilic attack of the diazonium ion on the α-carbon of the enolate.

Protonation to yield the final azo product.

This reaction is fundamental to the production of a wide range of colorants, and the specific substituents on both the diazonium salt and the acetoacetanilide determine the final color and properties of the dye.

Cyclization and Heterocyclization Reactions for Novel Chemical Architectures

The versatile reactivity of 3',5'-dimethoxyacetoacetanilide makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of multiple reaction sites allows for the construction of diverse ring systems.

Pyrazoles: Pyrazole derivatives can be synthesized from 1,3-dicarbonyl compounds like 3',5'-dimethoxyacetoacetanilide through condensation with hydrazine derivatives mdpi.com. The reaction proceeds by the initial formation of a hydrazone at the more reactive keto-carbonyl group, followed by intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the reaction depends on the substitution pattern of both reactants.

Pyridines: The Hantzsch pyridine synthesis is a well-known multi-component reaction that can be adapted for the synthesis of pyridine derivatives from β-ketoamides wikipedia.orgijnrd.orgorganic-chemistry.org. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (like 3',5'-dimethoxyacetoacetanilide), and a nitrogen source such as ammonia or ammonium acetate. The reaction proceeds through a series of condensations and cyclizations to form a dihydropyridine intermediate, which can then be oxidized to the aromatic pyridine product wikipedia.orgorganic-chemistry.org.

Pyrimidines: Pyrimidine rings can be constructed by the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or amidines bu.edu.eg. For 3',5'-dimethoxyacetoacetanilide, the reaction would involve the nucleophilic attack of the N-C-N reagent on the electrophilic carbonyl carbons, followed by cyclization and dehydration to form the pyrimidine ring.

Benzothiazoles: The synthesis of benzothiazoles typically involves the reaction of 2-aminothiophenol with various electrophiles such as carboxylic acids, acyl chlorides, or aldehydes wikipedia.orgwisdomlib.orgnih.gov. While a direct cyclization of 3',5'-dimethoxyacetoacetanilide to a benzothiazole is not a standard transformation, it could potentially be used as a precursor. For example, the acetoacetyl group could be modified to an appropriate functional group that can then react with 2-aminothiophenol to form the thiazole ring fused to a benzene (B151609) ring.

Thieno-pyridine Systems: Thieno[2,3-b]pyridines are an important class of fused heterocycles. Their synthesis can be achieved through various routes, often involving the construction of the thiophene ring onto a pre-existing pyridine ring or vice versa nih.govut.ac.irresearchgate.netresearchgate.net. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. While not a direct application of 3',5'-dimethoxyacetoacetanilide, its reactive methylene group suggests its potential as a starting material in multi-step syntheses of such systems.

Three-component reactions are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. 3',5'-dimethoxyacetoacetanilide, with its active methylene group, is an excellent candidate for such reactions. For instance, it can participate in reactions with aldehydes and other nucleophiles or electrophiles under acidic catalysis. The Hantzsch pyridine synthesis is a prime example of a multi-component reaction that can be acid-catalyzed ijnrd.orgorganic-chemistry.org. Another example involves the reaction of a CH acid (like an acetoacetanilide), formaldehyde, and a conjugated diene. In these reactions, formaldehyde and the acetoacetanilide can first undergo a Knoevenagel or aldol-type condensation to form a reactive intermediate, which then participates in a cycloaddition reaction with the diene beilstein-journals.org. The acid catalyst plays a crucial role in activating the carbonyl groups and promoting the condensation and cyclization steps.

| Compound Name |

|---|

| 3',5'-Dimethoxyacetoacetanilide |

| Pyridine |

| Pyrimidine |

| Pyrazole |

| Benzothiazole |

| Thieno-pyridine |

| Hydrazine |

| Ammonia |

| Ammonium acetate |

| Urea |

| Thiourea |

| 2-Aminothiophenol |

| Formaldehyde |

| Sodium nitrite |

| Hydrochloric acid |

Derivatization Strategies and Functionalization of the 3 ,5 Dimethoxyacetoacetanilide Framework

Introduction of Diverse Substituents onto the Aromatic Ring System

The aromatic ring of 3',5'-dimethoxyacetoacetanilide is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups and the moderately activating acetoacetamido group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions.

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the aromatic ring can significantly alter the electronic properties and reactivity of the molecule. While specific studies on the direct halogenation of 3',5'-dimethoxyacetoacetanilide are not extensively documented, related dimethoxybenzene derivatives readily undergo halogenation. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The expected products would be the mono- or di-halogenated derivatives at the available ortho and para positions.

Nitration: Nitration of the aromatic ring introduces a nitro group (-NO2), a versatile functional group that can be further reduced to an amino group or used to modulate the electronic character of the molecule. The nitration of activated aromatic rings like dimethoxybenzene derivatives is typically carried out using a mixture of nitric acid and sulfuric acid. mdma.ch However, care must be taken to control the reaction conditions to avoid over-nitration or side reactions. The position of nitration will be directed by the existing substituents.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. This is typically achieved by treatment with fuming sulfuric acid. The sulfonic acid group is strongly electron-withdrawing and can be used to increase the water solubility of the compound.

Friedel-Crafts Alkylation and Acylation: Friedel-Crafts reactions provide a means to introduce alkyl or acyl groups onto the aromatic ring. For instance, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric acid yields the corresponding t-butyl substituted derivative. ccsf.edumnstate.eduumkc.edumnstate.edumercer.edu A similar approach could be applied to 3',5'-dimethoxyacetoacetanilide to introduce various alkyl groups. Friedel-Crafts acylation, using an acyl halide or anhydride with a Lewis acid catalyst, would introduce a ketone functionality onto the aromatic ring.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Halogenation | N-Bromosuccinimide (NBS), CCl4 | Mono- and di-brominated derivatives |

| Nitration | HNO3, H2SO4 | Mono- and di-nitro derivatives |

| Sulfonation | Fuming H2SO4 | Mono- and di-sulfonated derivatives |

| Friedel-Crafts Alkylation | R-X, AlCl3 or R-OH, H2SO4 | Alkylated derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acylated derivatives |

Chemical Modifications of the Acetoacetyl Chain

The acetoacetyl chain of 3',5'-dimethoxyacetoacetanilide contains a reactive β-dicarbonyl moiety, specifically an active methylene (B1212753) group flanked by two carbonyl groups. This feature allows for a wide range of chemical modifications.

Reactions of the Active Methylene Group: The protons of the active methylene group are acidic and can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with aldehydes or ketones in the presence of a weak base. The initial adduct undergoes dehydration to yield an α,β-unsaturated product. This reaction is a powerful tool for creating new carbon-carbon double bonds.

Japp-Klingemann Reaction: This reaction allows for the synthesis of hydrazones from β-keto esters or amides and aryldiazonium salts. The reaction proceeds through the coupling of the diazonium salt with the enolate of the acetoacetyl group, followed by cleavage of the acetyl group to yield the corresponding hydrazone. These hydrazones are valuable intermediates in the synthesis of heterocyclic compounds like indoles.

Synthesis of Azo Compounds: The active methylene group can also react with diazonium salts in a process known as azo coupling. This reaction leads to the formation of brightly colored azo compounds, which are the basis for many synthetic dyes. The coupling typically occurs at the active methylene carbon, resulting in a product where the azo group (-N=N-) is attached to the acetoacetyl chain.

| Reaction | Reagents and Conditions | Product Type |

| Knoevenagel Condensation | Aldehyde/Ketone, weak base (e.g., piperidine) | α,β-Unsaturated carbonyl compound |

| Japp-Klingemann Reaction | Aryldiazonium salt, base | Hydrazone |

| Azo Coupling | Aryldiazonium salt, base | Azo compound |

Synthesis and Reactivity of Bisacetoacetamides and Polymeric Analogs

The fundamental structure of 3',5'-dimethoxyacetoacetanilide can be extended to create larger molecules such as bisacetoacetamides and polymers.

Synthesis of Bisacetoacetamides: Bisacetoacetamides are molecules containing two acetoacetamide units linked by a spacer. These can be synthesized by reacting a diamine with two equivalents of a diketene (B1670635) or an acetoacetic ester. For instance, reacting a diamine with diketene would lead to the formation of a bisacetoacetamide where the two acetoacetamide moieties are connected through the nitrogen atoms to the spacer unit of the original diamine. A study on the synthesis of polymers from 3,3'-dimethoxybiphenyl-4,4'-diamine demonstrates the reactivity of aromatic diamines in forming larger structures. kashanu.ac.irkashanu.ac.ir

Synthesis of Polymeric Analogs: The principles of bisacetoacetamide synthesis can be extended to produce polymeric materials. Polycondensation of a diamine with a diacetoacetic ester derivative, or the reaction of a bis(acetoacetyl) monomer with a diamine, can lead to the formation of polyamides containing the acetoacetyl functionality. These polymers may possess interesting properties, such as the ability to chelate metal ions or to be further cross-linked through the reactive methylene groups. The synthesis of polymers from renewable resources, such as those derived from furan, highlights the potential for creating novel polymeric structures. tubitak.gov.tr

| Compound Type | General Synthetic Approach | Potential Applications |

| Bisacetoacetamides | Diamine + 2 eq. Diketene/Acetoacetic ester | Ligands for metal complexes, crosslinking agents |

| Polymeric Analogs | Polycondensation of diamines and diacetoacetyl compounds | Functional polymers, coatings, adhesives |

Applications in Advanced Materials and Chemical Technologies Research

Research and Development of High-Performance Pigments and Dyes

The primary application of dimethoxyacetoacetanilide derivatives, particularly 4'-Chloro-2',5'-dimethoxyacetoacetanilide, is as a key coupling component in the production of high-performance azo pigments. These pigments are integral to industries requiring vibrant and durable colors, such as textiles, coatings, and inks chemicalbook.com.

Synthesis of Azo Pigments Incorporating Dimethoxyacetoacetanilide Units (e.g., Pigment Yellow 176, Pigment Yellow 97)

Azo pigments are synthesized through a two-step process: diazotization followed by an azo coupling reaction. In this process, an aromatic amine (the diazo component) is converted into a reactive diazonium salt, which is then coupled with a nucleophilic compound, such as a dimethoxyacetoacetanilide derivative, to form the final azo pigment nih.govsemanticscholar.orgresearchgate.net.

Pigment Yellow 97 (P.Y. 97): The synthesis of this brilliant yellow pigment involves the diazotization of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, which is then coupled with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (a chlorinated derivative of dimethoxyacetoacetanilide) google.comchemrxiv.org. The presence of the sulfonylaminophenyl group from the diazo component and the dimethoxyacetoacetanilide coupler results in a pigment with excellent fastness properties, making it suitable for printing inks, paints, and coloring plastics like PVC and PE google.comchemrxiv.org.

Pigment Yellow 176 (P.Y. 176): This pigment belongs to the diarylide yellow class and is structurally similar to Pigment Yellow 13 and Pigment Yellow 83. Its synthesis involves coupling tetrazotized 3,3′-dichlorobenzidine with a mixture of acetoacetanilide (B1666496) coupling agents. A common composition for P.Y. 176 involves using 2,4-dimethyl-acetoacetanilide (AAMX) as the primary coupler, with a smaller fraction (typically 5-10%) replaced by 4-chloro-2,5-dimethoxy-acetoacetanilide (AADMCA) nih.gov. This combination produces pigments that are visually stronger and have a slightly redder shade compared to C.I. Pigment Yellow 83 nih.gov. These pigments are primarily used for offset printing inks due to their high transparency, good light resistance, and thermal stability niscpr.res.in.

Table 1: Synthesis of Azo Pigments Using Dimethoxyacetoacetanilide Derivatives

| Pigment Name | Diazo Component | Coupling Component | Key Features |

|---|---|---|---|

| Pigment Yellow 97 | 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | Brilliant yellow, excellent fastness properties, solvent resistance google.comchemrxiv.org |

| Pigment Yellow 176 | Tetrazotized 3,3′-dichlorobenzidine | Mixture of 2,4-dimethyl-acetoacetanilide and 4-chloro-2,5-dimethoxy-acetoacetanilide | Reddish-yellow shade, high color strength, good thermal stability nih.govniscpr.res.in |

Investigation of Structure-Property Relationships Governing Pigment Color and Stability from a Synthetic Perspective

The final properties of an azo pigment, such as its color, lightfastness, and resistance to heat and solvents, are intrinsically linked to its molecular structure. The substituents on both the diazo and coupling components play a crucial role.

The dimethoxyacetoacetanilide moiety is specifically designed to enhance pigment performance. The electron-donating methoxy (B1213986) groups (-OCH₃) and the electron-withdrawing chloro group (-Cl) on the phenyl ring of the coupler influence the electron density of the molecule. This, in turn, affects the energy of the π-π* electronic transitions, which dictates the wavelength of light absorbed and thus the observed color chemicalbook.com.

Table 2: Structure-Property Relationships in Azo Pigments

| Structural Feature (from Coupler) | Influence on Property | Resulting Characteristic |

|---|---|---|

| Dimethoxy Groups (-OCH₃) | Electron-donating; influences intramolecular charge transfer | Modifies color (hue); enhances vibrancy chemicalbook.com |

| Chloro Group (-Cl) | Electron-withdrawing; increases molecular planarity | Improves stability against light and heat chemicalbook.com |

| Acetoacetamido Group (-NHCOCH₂COCH₃) | Site of azo-hydrazone tautomerism; hydrogen bonding | Affects lightfastness and tinctorial strength |

| Overall Molecular Symmetry & Size | Affects crystal packing and intermolecular forces | Governs insolubility and resistance to migration chemistry-chemists.com |

Polymer Chemistry and Crosslinking Applications

The reactive nature of the acetoacetyl group (-COCH₂COCH₃) makes acetoacetanilide derivatives valuable in polymer chemistry. This functionality can be incorporated into polymer backbones to create resins with tailored properties for applications such as thermoset coatings.

Role of Acetoacetanilide Derivatives as Polymer Additives and Stabilizers

Polymer additives are essential for preventing the degradation of materials during processing and use purdue.edu. While 3',5'-dimethoxyacetoacetanilide itself is not primarily marketed as a polymer stabilizer, the acetoacetyl functionality it contains is known to be highly reactive. Acetoacetyl groups can be incorporated into various resin types, including acrylics and polyesters, through transesterification or reaction with diketene (B1670635).

The presence of the acetoacetyl group can reduce the solution viscosity and glass transition temperature of the resin. The active methylene (B1212753) group within the acetoacetyl functionality is a key feature. Its reactivity suggests potential for participating in stabilization mechanisms, for instance, by scavenging free radicals that initiate polymer degradation. Polymer stabilizers work by inhibiting various degradation reactions, and the introduction of reactive sites like the acetoacetamido group offers a pathway to chemically bind these functionalities to the polymer network, enhancing permanence.

Studies on Polymerization Mechanisms Involving Acetoacetamido Groups

The acetoacetamido group is a versatile functional unit for polymerization and crosslinking reactions, particularly in the formation of thermoset coatings. The active methylene carbon in the acetoacetyl group can participate in several crosslinking mechanisms.

Reaction with Melamines: The active methylene group reacts with melamine resins, a common crosslinker, under conditions similar to those for hydroxyl-functional resins. This reaction, which is typically acid-catalyzed at elevated temperatures, results in the formation of a highly stable carbon-carbon bond, crosslinking the polymer chains.

Reaction with Isocyanates: The acetoacetyl group also reacts with isocyanates, another important class of crosslinkers. This reaction can proceed at ambient temperatures with free isocyanates or at elevated temperatures with blocked isocyanates. The resulting linkage is a nitrogen-carbon-carbon bond, which provides a durable crosslinked network.

These reactions demonstrate the utility of incorporating acetoacetanilide derivatives into polymer systems to create robust, crosslinked materials suitable for high-performance coatings and other applications.

Emerging Applications in Energy Materials

Currently, there is limited publicly available research directly linking 3',5'-dimethoxyacetoacetanilide or its immediate derivatives to applications in energy materials such as batteries, solar cells, or energetic materials. The field of energy materials often focuses on compounds with specific electronic properties, high nitrogen content, or electrochemical activity niscpr.res.inscielo.org.mx. While the synthesis of some energetic materials may involve precursors like pentaerythritol, which is also used as a PVC stabilizer, a direct connection to acetoacetanilide derivatives has not been established in the reviewed literature . This remains an area that is largely unexplored, and future research could potentially investigate the utility of the functional groups present in dimethoxyacetoacetanilide for novel applications in this field.

Acetoacetanilide and its Derivatives as Multifunctional Additives in Perovskite Solar Cells

Acetoacetanilide and its derivatives, such as 3',5'-Dimethoxyacetoacetanilide, are emerging as significant compounds in the field of renewable energy, specifically in the advancement of perovskite solar cells (PSCs). nih.govresearchgate.net The performance, efficiency, and stability of PSCs are intrinsically linked to the quality of the perovskite film layer. nih.govresearchgate.net Additive engineering, which involves incorporating specific compounds into the perovskite precursor solution, has become a highly effective strategy for producing stable and efficient PSCs. nih.gov

Research has demonstrated that acetoacetanilide (AAA) can act as a multifunctional additive in MAPbI₃ perovskite precursor solutions. nih.govresearchgate.net The introduction of AAA has led to a significant enhancement in the power conversion efficiency (PCE) of these solar cells. In one study, the PCE of an untreated device was recorded at 16.93%, whereas devices treated with an optimal concentration of AAA achieved a PCE of 20.1%. nih.govresearchgate.net Furthermore, the addition of AAA contributes to improved stability against humidity and light, addressing some of the key challenges in the commercialization of perovskite solar cell technology. nih.gov

The effectiveness of acetoacetanilide derivatives stems from their molecular structure, which typically contains both amide and carbonyl functional groups. nih.gov These groups allow the molecule to interact with the perovskite components, influencing film formation and reducing defects. nih.govresearchgate.net While direct research on 3',5'-Dimethoxyacetoacetanilide in this application is nascent, its structural similarity to acetoacetanilide—possessing the same core functional groups—suggests it holds similar potential as a high-performing additive for advancing the efficiency and stability of PSCs. The methoxy groups on the aniline (B41778) ring may further modulate the electronic properties and solubility of the additive, potentially offering tailored improvements to perovskite film quality.

Impact of Acetoacetanilide (AAA) Additive on Perovskite Solar Cell Performance

| Device | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| Untreated (Control) | 16.93% | nih.govresearchgate.net |

| AAA-Treated | 20.1% | nih.govresearchgate.net |

Coordination Chemistry in Perovskite Crystallization and Defect Passivation

The mechanism by which acetoacetanilide derivatives enhance perovskite solar cells lies in their coordination chemistry, which plays a crucial role in controlling perovskite crystallization and passivating defects within the crystal lattice. nih.govresearchgate.netnih.gov The quality of the perovskite film is paramount, and uncontrolled, rapid crystallization can lead to a high density of defects, such as under-coordinated ions, which act as traps for charge carriers and reduce device efficiency. nih.gov

Simultaneously, the amide group within the acetoacetanilide structure can interact strongly with iodide ions (I⁻) through hydrogen bonding. nih.gov This interaction helps to stabilize the iodide ions and suppress their migration, which is a known cause of degradation and instability in PSCs. nih.gov By reducing iodide vacancies, the additive further decreases the number of defects in the perovskite crystal structure. researchgate.net This dual-functionality—coordinating with both the lead cation and the iodide anion—makes acetoacetanilide and its derivatives highly effective multifunctional additives.

Coordination Interactions of Acetoacetanilide Derivatives in Perovskite Films

| Functional Group | Interacting Perovskite Ion | Mechanism of Action | Result | Reference |

|---|---|---|---|---|

| Carbonyl (C=O) | Lead (Pb²⁺) | Coordination bond formation | Controls crystallization kinetics, passivates defects | nih.govresearchgate.net |

| Amide (-NHCO-) | Iodide (I⁻) | Hydrogen bonding | Stabilizes iodide, suppresses ion migration, reduces vacancies | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of an organic compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3',5'-Dimethoxyacetoacetanilide, ¹H NMR would be used to identify the number and type of hydrogen atoms, while ¹³C NMR would reveal the carbon skeleton.

In a typical ¹H NMR analysis, the chemical shifts (δ) of the protons would indicate their electronic environment. For instance, aromatic protons on the dimethoxy-substituted ring would appear in a distinct region (typically δ 6.0-8.0 ppm), with their splitting patterns (multiplicity) revealing their coupling with neighboring protons. The protons of the two methoxy (B1213986) groups (-OCH₃) would likely appear as a sharp singlet, while the protons of the acetoacetyl moiety (the methyl group -CH₃ and the methylene (B1212753) group -CH₂-) would have characteristic chemical shifts and multiplicities that confirm the structure.

Despite the utility of this technique, specific experimental ¹H NMR data for 3',5'-Dimethoxyacetoacetanilide were not found in the provided search results.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| No experimental data available in search results. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For 3',5'-Dimethoxyacetoacetanilide, electron impact (EI) ionization would likely cause the parent molecule to lose an electron, forming a molecular ion [M]⁺ whose m/z value would confirm the molecular weight. This molecular ion would then undergo fragmentation, breaking at predictable bonds. Characteristic fragmentation pathways for such a molecule could include α-cleavage adjacent to the carbonyl groups, loss of a methyl radical from a methoxy group, or cleavage of the amide bond, yielding specific fragment ions that help piece together the molecular structure. mdpi.com

Specific experimental mass spectrometry data detailing the fragmentation pattern for 3',5'-Dimethoxyacetoacetanilide were not found in the provided search results.

| Fragment (m/z) | Proposed Ion Structure / Neutral Loss |

|---|---|

| No experimental data available in search results. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. currentseparations.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending), while Raman spectroscopy measures the inelastic scattering of monochromatic light. currentseparations.com Together, they provide a detailed fingerprint of the functional groups present in a compound.

For 3',5'-Dimethoxyacetoacetanilide, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, C=O stretching vibrations for both the ketone and amide carbonyls, C-N stretching of the amide, and C-O stretching from the methoxy ether groups. Aromatic C-H and C=C stretching vibrations would also be present. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information. currentseparations.com A detailed vibrational analysis can be supported by computational methods, such as Density Functional Theory (DFT), to assign the observed bands to specific molecular motions. researchgate.netnih.gov

Specific experimental IR or Raman spectral data for 3',5'-Dimethoxyacetoacetanilide were not found in the provided search results.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| No experimental data available in search results. |

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light, typically those with conjugated π-electron systems. sigmaaldrich.com

The structure of 3',5'-Dimethoxyacetoacetanilide contains a substituted benzene (B151609) ring and carbonyl groups, which act as chromophores. The UV-Vis spectrum, typically recorded in a transparent solvent like ethanol (B145695) or acetonitrile, would show one or more absorption bands. sigmaaldrich.com The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The position and intensity of these bands are influenced by the solvent polarity and the specific arrangement of conjugated systems and auxochromes (like the -OCH₃ and -NH- groups) within the molecule. biointerfaceresearch.com

Specific experimental UV-Visible absorption data for 3',5'-Dimethoxyacetoacetanilide were not found in the provided search results.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| No experimental data available in search results. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Thin Layer Chromatography (TLC) is a rapid and inexpensive technique used to monitor reaction progress, screen for appropriate solvent systems, and qualitatively check for purity. Column chromatography is a preparative technique used to purify compounds on a larger scale.

For 3',5'-Dimethoxyacetoacetanilide, TLC would be performed on a stationary phase like silica (B1680970) gel, using a mobile phase (eluent) consisting of a mixture of solvents, often a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The compound's retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given set of conditions. For purification by column chromatography, the solvent system is typically optimized using TLC to achieve good separation between the desired product and any impurities.

Specific experimental data regarding the chromatographic separation or purity assessment of 3',5'-Dimethoxyacetoacetanilide were not found in the provided search results.

| Technique | Stationary Phase | Mobile Phase | Rf Value |

|---|---|---|---|

| No experimental data available in search results. |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. When a beam of X-rays strikes a crystal, the rays are diffracted into a pattern of specific directions. By analyzing this diffraction pattern, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

A single-crystal XRD study of 3',5'-Dimethoxyacetoacetanilide would provide unequivocal proof of its molecular structure and conformation in the solid state. Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials, providing information on crystal phases, purity, and polymorphism. nih.gov Such data is critical in materials science and pharmaceutical development.

Specific experimental X-ray diffraction data for 3',5'-Dimethoxyacetoacetanilide were not found in the provided search results.

| Parameter | Value |

|---|---|

| No experimental data available in search results. |

Lack of Specific Theoretical and Computational Studies on 3',5'-Dimethoxyacetoacetanilide Precludes Detailed Analysis

An extensive review of scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound 3',5'-Dimethoxyacetoacetanilide. Despite the availability of general computational methodologies, detailed research applying these techniques to this particular molecule is not present in the public domain. Consequently, a thorough and scientifically accurate article structured around advanced computational topics for this specific compound cannot be generated at this time.

Computational chemistry has become an indispensable tool for understanding the intricate properties of molecules. Techniques such as Density Functional Theory (DFT) and quantum chemical calculations are routinely used to explore electronic structures, optimize molecular geometries, and predict the reactivity of various compounds. researchgate.netcuny.edu Similarly, molecular dynamics simulations provide profound insights into the intermolecular forces that govern molecular interactions, which are crucial for predicting the behavior of substances in different environments. researchgate.netnih.gov Furthermore, computational models are vital for mapping reaction pathways and predicting spectroscopic signatures like NMR, IR, and UV-Vis spectra, often showing good agreement with experimental data for a wide range of molecules. scielo.org.zaresearchgate.netresearchgate.net

While numerous studies showcase the application of these powerful computational tools to various acetoacetanilide (B1666496) derivatives and other organic compounds, orientjchem.orgaip.orgresearchgate.net specific research dedicated to the 3',5'-dimethoxy substituted variant is conspicuously absent. Searches for its chemical name, as well as its CAS Registry Number (92-15-9), did not yield any publications containing the specific analyses required to address topics such as:

Quantum Chemical Calculations of its Electronic Structure: No dedicated studies on properties like orbital energies, charge distribution, or molecular electrostatic potential were found.

Density Functional Theory (DFT) for Geometry and Reactivity: There are no published reports on the DFT-optimized geometry or the calculation of reactivity descriptors (e.g., HOMO-LUMO gap, chemical hardness) for this molecule.

Molecular Dynamics Simulations: Literature detailing simulations to understand the intermolecular interactions of 3',5'-Dimethoxyacetoacetanilide is not available.

Computational Modeling of Reaction Pathways: No studies were found that computationally model its reaction mechanisms or transition states.

Prediction of Spectroscopic Signatures: There is a lack of research where computational methods are used to predict and interpret the NMR, IR, or UV-Vis spectra of this specific compound.

Without such foundational research, any attempt to create a detailed article on these topics would be speculative and not based on established scientific findings, thereby failing to meet the required standards of accuracy and scientific rigor. The scientific community has yet to direct its computational chemistry efforts toward this particular molecule in a manner that would allow for the comprehensive analysis requested.

Thermodynamic and Kinetic Studies of Formation and Transformation

Investigation of Solid-Liquid Equilibria and Dissolution Properties of Acetoacetanilide (B1666496) Derivatives

The solid-liquid equilibrium (SLE) and dissolution properties are critical parameters in the purification and formulation of chemical compounds. For acetoacetanilide derivatives, these properties are influenced by the nature and position of substituents on the aniline (B41778) ring, which affect intermolecular forces and interactions with solvents.

Expected Solid-Liquid Equilibria Behavior:

Dissolution Properties of Related Acetoacetanilide Derivatives:

Studies on other acetoacetanilide derivatives, such as 3- and 4-ethoxyacetanilide, provide a framework for understanding the dissolution thermodynamics of 3',5'-dimethoxyacetoacetanilide. The dissolution process is governed by the Gibbs free energy of solution (ΔGsol), which is composed of enthalpic (ΔHsol) and entropic (ΔSsol) contributions.

A comprehensive study on 3- and 4-ethoxyacetanilides determined their thermodynamic properties, which can serve as a proxy for estimating the behavior of the dimethoxy analog. researchgate.netmdpi.comnih.gov The heat capacities in crystalline, liquid, and supercooled liquid states were measured, allowing for the calculation of key thermodynamic functions. researchgate.netmdpi.comnih.gov

Interactive Data Table: Thermodynamic Properties of Fusion for Ethoxyacetanilide Derivatives

This table presents the fusion enthalpies for 3-ethoxyacetanilide and 4-ethoxyacetanilide (Phenacetin), which can be considered structurally related to 3',5'-dimethoxyacetoacetanilide. These values are crucial for understanding the energy required to transition from a solid to a liquid state, a key aspect of solid-liquid equilibria.

| Compound | Melting Temperature (Tm) / K | Enthalpy of Fusion (ΔfusH) at Tm / kJ·mol-1 |

| 3-Ethoxyacetanilide | 370.1 | 28.5 |

| 4-Ethoxyacetanilide (Phenacetin) | 408.2 | 33.1 |

Data sourced from a comprehensive study on the thermodynamic properties of 3- and 4-ethoxyacetanilides. mdpi.comnih.gov

For 3',5'-dimethoxyacetoacetanilide, the two methoxy (B1213986) groups are expected to increase the molecular weight and potentially lead to stronger intermolecular interactions in the crystal lattice compared to unsubstituted acetoacetanilide, thus influencing its melting point and enthalpy of fusion.

Kinetic Analysis of Reaction Rates and Optimization Parameters for Synthesis

The synthesis of acetoacetanilide and its derivatives is typically achieved through the acetoacetylation of the corresponding aniline. wikipedia.org The most common methods involve the reaction of an aniline with either diketene (B1670635) or a β-keto ester like ethyl acetoacetate. wikipedia.orgorgsyn.org

General Synthesis Reaction:

3,5-Dimethoxyaniline (B133145) + Diketene → 3',5'-Dimethoxyacetoacetanilide

or

3,5-Dimethoxyaniline + Ethyl Acetoacetate → 3',5'-Dimethoxyacetoacetanilide + Ethanol (B145695)

Kinetic Considerations and Optimization:

The rate of this reaction is dependent on several factors that would be the focus of a kinetic analysis for optimization:

Concentration of Reactants: Higher concentrations of 3,5-dimethoxyaniline and the acetylating agent will generally lead to a faster reaction rate.

Temperature: The reaction rate is expected to increase with temperature, following the Arrhenius equation. However, excessively high temperatures could lead to side reactions and product degradation.

Solvent: The choice of solvent can influence the reaction rate by affecting the solubility of reactants and stabilizing the transition state. Aprotic solvents are commonly used in these syntheses. orgsyn.org

Catalyst: While the reaction can proceed without a catalyst, the use of catalysts can significantly enhance the reaction rate. For reactions involving ethyl acetoacetate, an acid or base catalyst is often employed to facilitate the transamidation.

A thorough kinetic study would involve systematically varying these parameters and monitoring the reaction progress over time, for instance, by using techniques like chromatography or spectroscopy. This would allow for the determination of the reaction order, rate constants, and activation energy, leading to an optimized synthesis protocol with improved yield and purity.

Thermodynamic Parameters of Formation and Stability for Related Structures

The thermodynamic stability of a compound is indicated by its standard enthalpy of formation (ΔHf°), with more negative values signifying greater stability. While specific values for 3',5'-dimethoxyacetoacetanilide are not documented, data for related substituted anilides and aromatic compounds can provide valuable estimations.

Enthalpy of Formation:

Computational studies on methoxy-substituted indanones, which share the feature of a methoxy-substituted benzene (B151609) ring, have shown that the presence of a methoxy group contributes to a significant decrease in the gas-phase enthalpy of formation, by approximately 153 kJ·mol-1. mdpi.com This suggests that the methoxy groups in 3',5'-dimethoxyacetoacetanilide likely contribute to its thermodynamic stability.

Calorimetric Studies of Ethoxyacetanilides:

Interactive Data Table: Standard Molar Thermodynamic Functions of 4-Ethoxyacetanilide (Phenacetin) at 298.15 K and p = 0.1 MPa

This table provides a summary of the standard molar thermodynamic functions for 4-ethoxyacetanilide, a compound structurally analogous to 3',5'-dimethoxyacetoacetanilide. These values offer insight into the stability and energetic properties that can be expected for similar structures.

| Thermodynamic Function | Value | Units |

| Heat Capacity (Cp,m°) | 195.8 | J·K-1·mol-1 |

| Enthalpy (Hm°(T) - Hm°(0)) | 38.4 | kJ·mol-1 |

| Entropy (Sm°) | 230.1 | J·K-1·mol-1 |

| Gibbs Energy (Gm°(T) - Hm°(0)) | -30.2 | kJ·mol-1 |

Data derived from calorimetric measurements. researchgate.net

Future Research Directions and Unexplored Avenues in Dimethoxyacetoacetanilide Chemistry

Development of Novel Synthetic Pathways and Catalysts for Enhanced Efficiency and Selectivity

The traditional synthesis of acetoacetanilides often involves multi-step processes that can be resource-intensive. rsc.orggoogle.comorgsyn.org Future research is increasingly focused on developing more efficient and selective synthetic routes, with a strong emphasis on green chemistry principles.

Biocatalysis and Organocatalysis: A significant area of exploration is the use of biocatalysts and organocatalysts to replace traditional metal catalysts. Enzymes, for instance, offer high selectivity under mild reaction conditions, potentially reducing energy consumption and waste generation. rsc.orgoup.comresearchgate.netnih.gov The application of biocatalytic methods for amide bond synthesis is a rapidly growing field, driven by the demand for greener and more sustainable processes in the pharmaceutical and fine chemical industries. rsc.orgresearchgate.net Organocatalysis, which utilizes small organic molecules as catalysts, presents another promising avenue, offering advantages such as low toxicity and operational simplicity. greyhoundchrom.com Research in this area could lead to the development of novel catalysts specifically tailored for the synthesis of substituted acetoacetanilides like 3',5'-Dimethoxyacetoacetanilide.

| Catalyst Type | Potential Advantages in 3',5'-Dimethoxyacetoacetanilide Synthesis |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. rsc.orgoup.com |

| Organocatalysts | Low toxicity, operational simplicity, readily available, complementary to metal catalysts. greyhoundchrom.com |

Flow Chemistry: The transition from batch processing to continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals. seqens.commt.comacs.orglonza.comamf.ch Flow reactors provide enhanced control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and greater consistency. mt.comamf.ch For the production of 3',5'-Dimethoxyacetoacetanilide, flow chemistry could enable more efficient and scalable manufacturing processes, minimizing the handling of potentially hazardous intermediates. acs.orglonza.com

Exploration of New Material Science Applications Beyond Pigments and Perovskites

While 3',5'-Dimethoxyacetoacetanilide is a cornerstone for certain pigments, its chemical structure holds potential for a wider range of material science applications. The presence of the acetoacetanilide (B1666496) moiety and the methoxy (B1213986) functional groups allows for various chemical modifications and interactions.

Functional Polymers: Acetoacetanilide derivatives are being investigated for their use in the development of functional polymers. google.commdpi.com These polymers can exhibit unique properties and find applications in coatings, adhesives, and other advanced materials. The specific substituents on the aniline (B41778) ring, such as the dimethoxy groups in 3',5'-Dimethoxyacetoacetanilide, can influence the polymer's characteristics, opening up possibilities for creating materials with tailored functionalities.

Metal-Organic Frameworks (MOFs): The chelating nature of the acetoacetanilide group makes it a potential ligand for the construction of Metal-Organic Frameworks (MOFs). researchgate.netrsc.orgresearchgate.net MOFs are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.net By incorporating 3',5'-Dimethoxyacetoacetanilide or its derivatives as organic linkers, it may be possible to synthesize novel MOFs with specific pore sizes and chemical environments, leading to new functional materials.

| Potential Application Area | Role of 3',5'-Dimethoxyacetoacetanilide Derivatives |

| Functional Polymers | Monomers or functional additives to impart specific properties to coatings and adhesives. google.commdpi.com |

| Metal-Organic Frameworks (MOFs) | Organic linkers for the creation of porous materials for gas storage and catalysis. researchgate.netrsc.orgresearchgate.net |

Integration of Advanced Computational and Machine Learning Approaches for Molecular Design and Property Prediction

The integration of computational chemistry and machine learning is revolutionizing the field of materials discovery and chemical synthesis. schrodinger.comnih.govmdpi.comazolifesciences.com These in silico approaches can significantly accelerate the design and optimization of molecules with desired properties, reducing the need for extensive trial-and-error experimentation.

Predictive Modeling: Machine learning models are being developed to predict the photophysical properties of organic molecules, such as absorption and emission wavelengths. aip.orgaip.org This is particularly relevant for the design of new pigments derived from 3',5'-Dimethoxyacetoacetanilide, as it would allow for the virtual screening of a large number of candidate structures to identify those with the most promising color characteristics. aip.orgmdpi.comresearchgate.netmdpi.com

Synthesis Planning: Computational tools are also being employed to assist in the planning of organic synthesis. schrodinger.com By analyzing vast databases of chemical reactions, these tools can suggest potential synthetic routes and reaction conditions, aiding chemists in the development of more efficient and novel pathways for producing 3',5'-Dimethoxyacetoacetanilide and its derivatives.

| Computational Approach | Application in Dimethoxyacetoacetanilide Chemistry |

| Machine Learning | Prediction of color and other photophysical properties of derived pigments. aip.orgaip.orgmdpi.com |

| In Silico Molecular Design | Virtual screening of novel derivatives for specific applications and prediction of their properties. schrodinger.comnih.govmdpi.comazolifesciences.commdpi.com |

Further Advancements in Sustainable Chemical Manufacturing Processes for Dimethoxyacetoacetanilides

The chemical industry is under increasing pressure to adopt more sustainable manufacturing practices. For specialty chemicals like 3',5'-Dimethoxyacetoacetanilide, this involves a holistic approach that considers the entire life cycle of the product.

Green Chemistry Principles: The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research will continue to focus on applying these principles to the synthesis of dimethoxyacetoacetanilides, including the use of safer solvents, renewable feedstocks, and energy-efficient processes.

Life Cycle Assessment (LCA): Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction to disposal. mdpi.commdpi.comrtu.lvsustainability-directory.comresearchgate.net Applying LCA to the production of pigments derived from 3',5'-Dimethoxyacetoacetanilide can help identify "hotspots" in the manufacturing process with the highest environmental burden. mdpi.commdpi.comresearchgate.net This information can then be used to guide process optimization and the development of more sustainable alternatives.

| Sustainability Approach | Relevance to 3',5'-Dimethoxyacetoacetanilide |

| Green Chemistry | Reduction of hazardous waste, use of renewable resources, and improved energy efficiency in synthesis. |

| Life Cycle Assessment (LCA) | Identification of environmental impacts throughout the production process to guide sustainability improvements. mdpi.commdpi.comrtu.lvsustainability-directory.comresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.